molecular formula C12H9N3S B11881344 3-(Thiophen-2-yl)-1,8-naphthyridin-2-amine CAS No. 60467-66-5

3-(Thiophen-2-yl)-1,8-naphthyridin-2-amine

Katalognummer: B11881344
CAS-Nummer: 60467-66-5
Molekulargewicht: 227.29 g/mol
InChI-Schlüssel: DBWAMAWISXDOCE-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

3-(Thiophen-2-yl)-1,8-naphthyridin-2-amine is a heterocyclic compound that contains both a thiophene ring and a naphthyridine ring. These types of compounds are of significant interest in medicinal chemistry due to their potential biological activities and applications in various fields.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Thiophen-2-yl)-1,8-naphthyridin-2-amine typically involves the condensation of appropriate precursors. One common method is the reaction of 2-aminonicotinic acid with thiophene-2-carboxaldehyde under acidic conditions. The reaction is usually carried out in a solvent such as ethanol or methanol, and the mixture is heated to reflux for several hours to yield the desired product .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The reaction conditions are carefully controlled to maximize efficiency and minimize waste.

Analyse Chemischer Reaktionen

Types of Reactions

3-(Thiophen-2-yl)-1,8-naphthyridin-2-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the naphthyridine ring.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce the corresponding amine derivatives.

Wissenschaftliche Forschungsanwendungen

3-(Thiophen-2-yl)-1,8-naphthyridin-2-amine has a wide range of applications in scientific research:

Wirkmechanismus

The mechanism of action of 3-(Thiophen-2-yl)-1,8-naphthyridin-2-amine involves its interaction with various molecular targets. It can bind to enzymes and receptors, modulating their activity. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects. The compound’s antioxidant activity is attributed to its ability to scavenge free radicals and reduce oxidative stress .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    Thiophene derivatives: Compounds like thiophene-2-carboxylic acid and thiophene-2-amine share the thiophene ring structure.

    Naphthyridine derivatives: Compounds such as 1,8-naphthyridine and 2-amino-1,8-naphthyridine share the naphthyridine ring structure.

Uniqueness

3-(Thiophen-2-yl)-1,8-naphthyridin-2-amine is unique due to the combination of both thiophene and naphthyridine rings in its structure. This dual-ring system imparts distinct chemical and biological properties, making it a valuable compound for various applications .

Eigenschaften

CAS-Nummer

60467-66-5

Molekularformel

C12H9N3S

Molekulargewicht

227.29 g/mol

IUPAC-Name

3-thiophen-2-yl-1,8-naphthyridin-2-amine

InChI

InChI=1S/C12H9N3S/c13-11-9(10-4-2-6-16-10)7-8-3-1-5-14-12(8)15-11/h1-7H,(H2,13,14,15)

InChI-Schlüssel

DBWAMAWISXDOCE-UHFFFAOYSA-N

Kanonische SMILES

C1=CC2=CC(=C(N=C2N=C1)N)C3=CC=CS3

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.